

# Characterization of 2-Amino-2-(3-bromophenyl)ethanol Reference Standard: A Comparative Guide

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## Compound of Interest

Compound Name: 2-Amino-2-(3-bromophenyl)ethanol

Cat. No.: B1291641

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For researchers, scientists, and drug development professionals, the quality and characterization of a reference standard are paramount for accurate and reproducible results. This guide provides a comparative overview of the analytical characterization of "**2-Amino-2-(3-bromophenyl)ethanol**," a key intermediate in the synthesis of various bioactive compounds. This document outlines the expected analytical data, presents a detailed experimental protocol for its analysis, and offers a comparison with a potential alternative.

## Product Characterization Overview

A comprehensive characterization of a reference standard for "**2-Amino-2-(3-bromophenyl)ethanol**" should include data on its identity, purity, and chiral integrity. The following table summarizes the typical analytical data provided by suppliers for this reference standard and compares it with a closely related compound, "2-Amino-2-(4-bromophenyl)ethanol," which could be considered as an alternative in certain contexts, such as analytical method development.

Table 1: Comparison of Analytical Data for Brominated Phenylalkanolamine Reference Standards

Parameter	2-Amino-2-(3-bromophenyl)ethanol (Typical)	2-Amino-2-(4-bromophenyl)ethanol (Hypothetical Alternative)
Identity		
Molecular Formula	C <sub>8</sub> H <sub>10</sub> BrNO	C <sub>8</sub> H <sub>10</sub> BrNO
Molecular Weight	216.08 g/mol	216.08 g/mol
<sup>1</sup> H NMR	Conforms to structure	Conforms to structure
Mass Spectrometry	M+H <sup>+</sup> = 215.9961 (Observed)	M+H <sup>+</sup> = 215.9961 (Observed)
Purity		
HPLC (Achiral)	≥ 98.5%	≥ 99.0%
Chiral Purity		
HPLC (Chiral)	≥ 99.0% ee (for single enantiomer)	≥ 99.0% ee (for single enantiomer)
Physical Properties		
Appearance	White to off-white solid	White crystalline solid
Melting Point	78-82 °C	95-99 °C

## Experimental Protocols

Accurate determination of purity and chiral identity is critical. Below is a detailed methodology for a typical High-Performance Liquid Chromatography (HPLC) analysis of "2-Amino-2-(3-bromophenyl)ethanol."

### Purity Determination by Reverse-Phase HPLC

This method is designed to separate the main component from any process-related impurities or degradation products.

- Instrumentation: HPLC system with a UV detector.
- Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

- Mobile Phase A: 0.1% Trifluoroacetic acid in Water.
- Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.
- Gradient:

Time (min)	%A	%B
0	95	5
20	5	95
25	5	95
25.1	95	5

| 30 | 95 | 5 |

- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- Detection Wavelength: 220 nm.
- Injection Volume: 10 µL.
- Sample Preparation: Dissolve the reference standard in a 50:50 mixture of Mobile Phase A and B to a concentration of 1 mg/mL.

## Chiral Purity Determination by Chiral HPLC

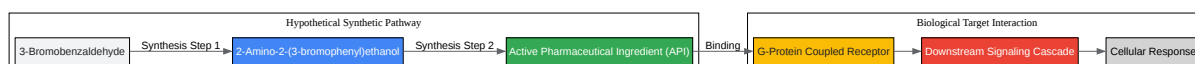
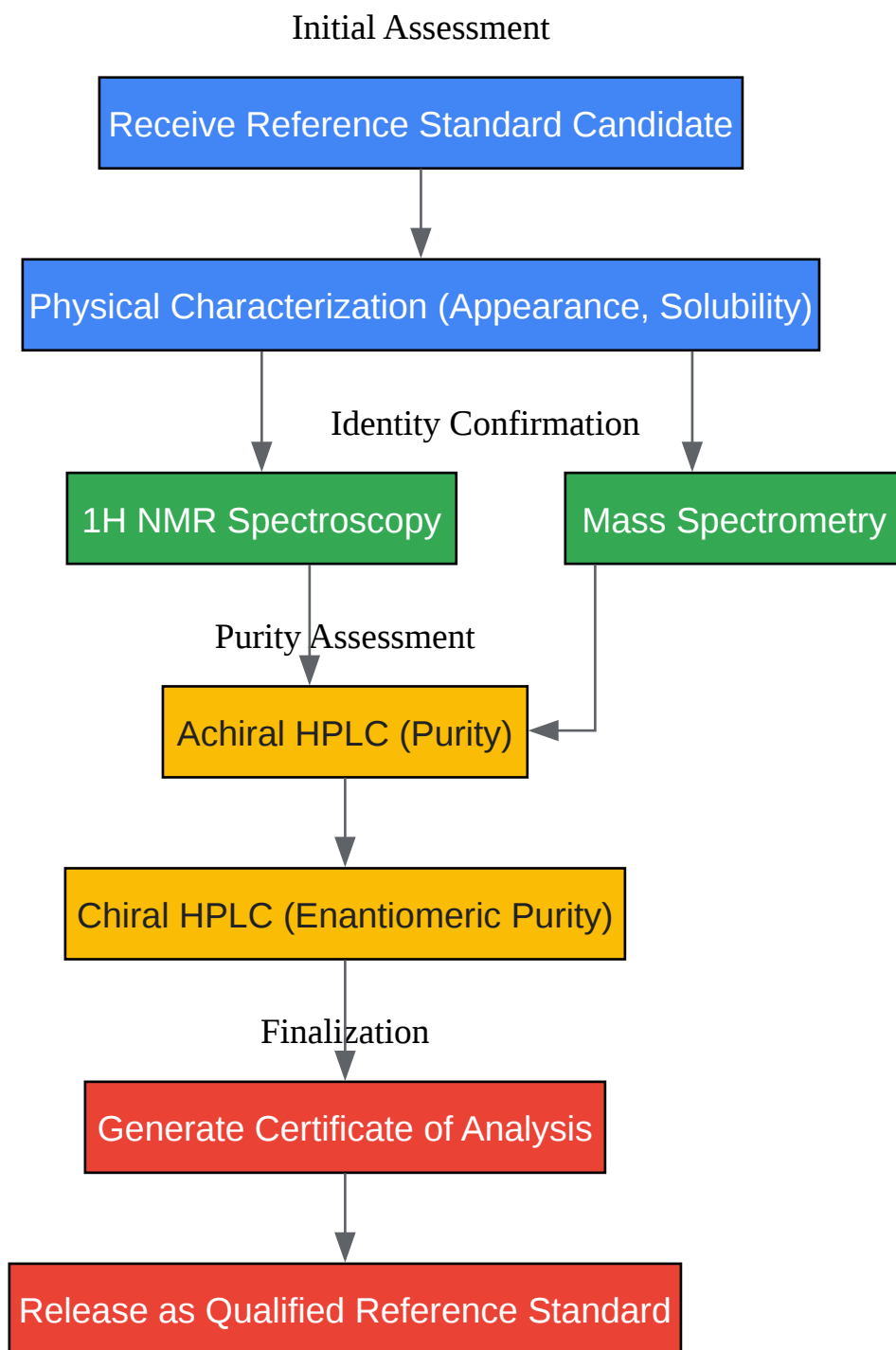
This method is essential for reference standards of a single enantiomer to ensure the absence of the other enantiomer.

- Instrumentation: HPLC system with a UV detector.
- Column: Chiral stationary phase column (e.g., polysaccharide-based).

- Mobile Phase: Isocratic mixture of n-Hexane, Ethanol, and Diethylamine (e.g., 85:15:0.1 v/v/v).
- Flow Rate: 1.0 mL/min.
- Column Temperature: 25 °C.
- Detection Wavelength: 220 nm.
- Injection Volume: 10 µL.
- Sample Preparation: Dissolve the reference standard in the mobile phase to a concentration of 1 mg/mL.

## Workflow and Pathway Visualizations

To ensure a systematic approach to reference standard characterization, a logical workflow is essential. Furthermore, understanding the potential role of "**2-Amino-2-(3-bromophenyl)ethanol**" in a biological context can be valuable for drug development professionals.



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